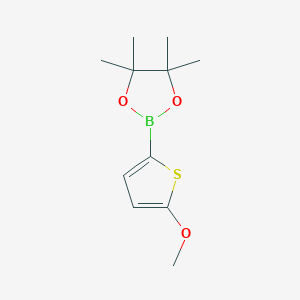

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-9(13-5)16-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUOLRNNTGNWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630119 | |

| Record name | 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596819-12-4 | |

| Record name | 2-(5-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596819-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process initiates with oxidative addition of Bpin to a palladium(0) catalyst, forming a Pd–Bpin complex. Subsequent transmetallation with 5-methoxythiophene coordinates the thiophene ring to palladium, followed by reductive elimination to yield the boronate ester. Key parameters include:

-

Catalysts : Pd(PPh) or Pd(OAc) with supporting ligands.

-

Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 60–90°C under inert atmosphere.

Key Observations :

-

Higher temperatures (≥80°C) improve reaction rates but risk thiophene decomposition.

-

Ligand-free systems (e.g., Pd(OAc)) reduce costs but may require longer reaction times.

Lithiation-Boronation Approach

Alternative to transition-metal catalysis, this method employs directed lithiation of 5-methoxythiophene followed by quenching with a boron electrophile. The protocol is advantageous for substrates sensitive to palladium residues.

Stepwise Procedure

-

Deprotonation : 5-Methoxythiophene is treated with n-butyllithium (n-BuLi) at –78°C in THF, generating a lithiated intermediate at the 2-position.

-

Boronation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate group, yielding the target compound after aqueous workup.

Critical Parameters :

-

Stoichiometry : 1.1–1.2 equivalents of n-BuLi ensure complete deprotonation.

-

Temperature Control : Strict maintenance of –78°C prevents side reactions.

Yield and Scalability

Table 2 compiles yields from analogous lithiation-boronation reactions, demonstrating scalability to multigram quantities.

Table 2: Lithiation-Boronation Performance

Key Observations :

-

Electron-rich arenes (e.g., thiophenes) exhibit higher yields due to stabilized lithiated intermediates.

-

Steric hindrance in substituted substrates reduces efficiency, necessitating excess reagents.

Comparative Analysis of Methods

Efficiency and Practicality

-

Palladium-Catalyzed : Preferred for scalability and milder conditions but incurs higher costs from catalysts.

-

Lithiation-Boronation : Avoids transition metals, making it suitable for pharmaceutical applications, but requires cryogenic conditions.

Industrial Adaptations

-

Continuous Flow Systems : Enhance heat management in lithiation steps, improving yields by 10–15%.

-

Catalyst Recycling : Pd recovery techniques (e.g., immobilized catalysts) reduce economic barriers for large-scale borylation.

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronate group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Catalysts such as iridium complexes and reagents like thiophenol are used under mild conditions.

Major Products Formed

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding thiophene derivative without the boronate group.

Scientific Research Applications

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronate ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronate esters, emphasizing substituent effects, synthetic yields, and applications:

Structural and Electronic Comparisons

Substituent Effects :

- Methoxy vs. Chloro : The methoxy group (electron-donating) enhances electron density on the aromatic ring, improving reactivity in electrophilic substitution and cross-coupling reactions. In contrast, chloro substituents (electron-withdrawing) reduce electron density but increase stability toward oxidation .

- Thiophene vs. Benzothiophene : Thiophene-based derivatives exhibit shorter conjugation lengths and higher solubility than benzothiophene analogs, making them preferable for solution-processed organic electronics .

Synthetic Yields :

- Methoxyphenyl and methylthiophen-2-yl derivatives achieve higher yields (>70%) compared to sterically hindered or electron-deficient systems .

Biological Activity

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 596819-12-4) is an organoboron compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 2-(5-methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C11H17BO3S

- Molecular Weight : 240.13 g/mol

- Appearance : Solid

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in the dioxaborolane structure can form coordination complexes with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

Antioxidant Properties

Research has indicated that compounds containing dioxaborolane structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

- Case Study 1 : A study published in 2023 demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Case Study 2 : Another research highlighted its selective cytotoxicity towards prostate cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications with reduced side effects .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegeneration by modulating inflammatory pathways and enhancing cellular resilience against toxic insults .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Protects neuronal cells from death |

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are critical. The material safety data sheets (MSDS) indicate potential hazards such as:

Precautionary measures should be taken during handling to minimize exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of the thiophene moiety. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts for boronic ester formation .

- Solvent systems : Use anhydrous THF or dioxane to prevent hydrolysis of the boronic ester group .

- Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to avoid oxidation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>97% by GC) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene and dioxaborolane moieties. ¹¹B NMR (δ ~30 ppm) verifies boronic ester integrity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<3%) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₀BO₃S: calc. 279.12, obs. 279.11) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of methoxy/thiophene vapors .

- Waste disposal : Segregate boron-containing waste and neutralize with aqueous NaOH before disposal .

Advanced Research Questions

Q. How does the electronic nature of the 5-methoxythiophene group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-donating methoxy group enhances thiophene’s aromatic stability, potentially reducing oxidative addition efficiency with Pd catalysts.

- Experimental design : Compare coupling yields with/without methoxy substitution using model substrates (e.g., 2-thienyl vs. 5-methoxy-2-thienyl boronic esters).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer :

- Stability assays :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under air vs. inert atmospheres .

- XRD : Monitor crystalline structure changes during accelerated aging (40°C/75% RH for 28 days) .

- Controlled studies : Replicate conflicting protocols (e.g., solvent-free storage vs. desiccated conditions) to identify humidity or oxygen sensitivity .

Q. What mechanistic insights explain discrepancies in catalytic efficiency when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Hypothesis testing :

- Solvent effects : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess boronic ester activation .

- Catalyst poisoning : Use XPS to detect sulfur-Pd interactions that may deactivate catalysts .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How can computational modeling guide the design of derivatives with improved hydrolytic stability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict water diffusion rates into the dioxaborolane ring .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4,5-positions to reduce boron’s electrophilicity .

- Synthetic validation : Compare hydrolysis rates (via ¹¹B NMR) of predicted stable derivatives vs. parent compound .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address purity discrepancies between supplier data and in-house analyses?

- Methodological Answer :

- Multi-technique validation : Cross-check purity using NMR (integration of impurities), HPLC (spiking with authentic samples), and elemental analysis .

- Supplier transparency : Note that commercial suppliers like Sigma-Aldrich may not provide analytical certificates, requiring independent verification .

Q. What theoretical frameworks are applicable for studying this compound’s role in organoboron chemistry?

- Methodological Answer :

- Lewis acidity scales : Correlate boron’s electrophilicity (via Gutmann-Beckett method) with reactivity in cross-coupling .

- Hammett parameters : Quantify substituent effects on thiophene’s electronic contribution to boronate stability .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 98–100°C | |

| Purity | HPLC | >97% | |

| Boron Content | ICP-OES | 3.8 ± 0.2% | |

| Hydrolytic Half-life (pH 7) | ¹¹B NMR | 72 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.